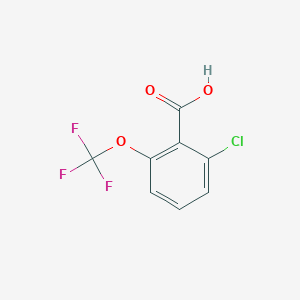

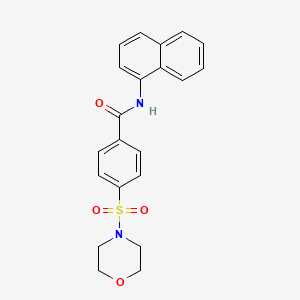

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

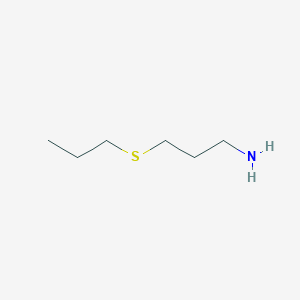

“(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)benzoate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also features difluoromethylation, a process based on X–CF2H bond formation .

Scientific Research Applications

Antimicrobial Applications

Isoxazole derivatives, including compounds like (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)benzoate, have been studied for their antimicrobial properties . These compounds can be synthesized using green chemistry approaches and have shown potential against bacterial strains such as S. aureus and E. coli . Their structure allows for interaction with bacterial cell components, leading to the inhibition of bacterial growth.

Antioxidant Properties

The antioxidant capacity of isoxazole derivatives is another area of interest. These compounds can act as free radical scavengers , protecting cells from oxidative stress . This property is crucial for preventing cellular damage that can lead to chronic diseases, including cancer and heart disease.

Antitumor and Anticancer Activity

Isoxazole compounds have been identified to possess antitumor and anticancer activities . They can interfere with the proliferation of cancer cells and induce apoptosis . Research in this field aims to develop new cancer therapies that are more effective and have fewer side effects than current treatments.

Anti-inflammatory Effects

The anti-inflammatory effects of isoxazole derivatives make them candidates for the treatment of inflammatory diseases. They can modulate the body’s inflammatory response, potentially providing relief for conditions such as arthritis and asthma .

Anticonvulsant Potential

Isoxazole derivatives have shown promise as anticonvulsants . They may modulate neurotransmitter release or receptor activity in the brain, which can help in controlling seizures . This application is particularly important for developing new medications for epilepsy and other seizure disorders.

Antidiabetic Effects

Research has indicated that isoxazole derivatives could play a role in managing diabetes. They may affect glucose metabolism or insulin sensitivity, which can help in regulating blood sugar levels .

Mechanism of Action

The mechanism of action for “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)benzoate” is not explicitly mentioned in the retrieved papers. Isoxazole derivatives are known to exhibit a wide range of biological activities, but the specific mechanism of action would depend on the exact structure and functional groups present in the compound .

properties

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO3S/c1-25-17-5-3-2-4-14(17)18(22)23-10-12-9-16(24-21-12)13-7-6-11(19)8-15(13)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWKLNFYLWXLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(methylthio)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

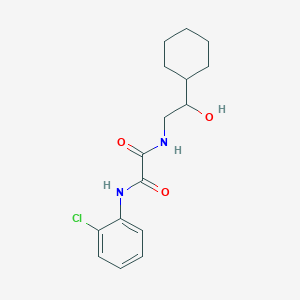

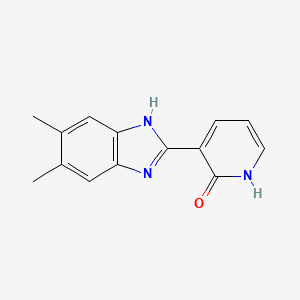

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2776210.png)

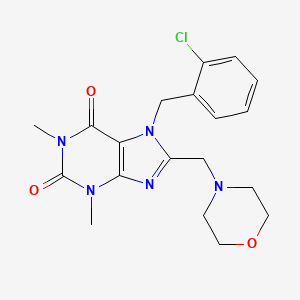

![3-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2776220.png)

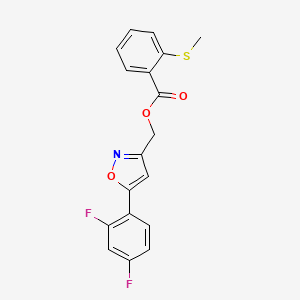

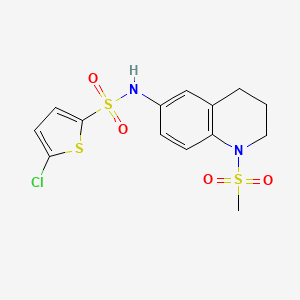

![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)

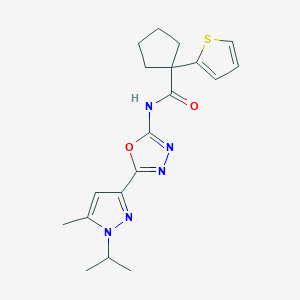

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)